molecular formula C10H5NO2 B081025 3-Cyanocoumarin CAS No. 15119-34-3

3-Cyanocoumarin

Cat. No. B081025
CAS RN: 15119-34-3
M. Wt: 171.15 g/mol
InChI Key: QKJALQPLNMEDAV-UHFFFAOYSA-N
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Description

3-Cyanocoumarin, also known as Coumarin-3-carbonitrile, has a molecular formula of C10H5NO2 and a molecular weight of 171.15 . It is a compound that has attained significant importance in recent years due to its use in the synthesis of various dyes and pharmaceuticals .


Synthesis Analysis

3-Cyanocoumarin can be synthesized starting from 2-hydroxybenzaldehydes and 2-hydroxyacetophenones with ethylcyanoacetate . This reaction is carried out at room temperature using phase transfer catalysis, which results in good yield, short time, and easy work up . Another method involves a one-pot construction of coumarin derivatives, including 3-Cyanocoumarin, in the presence of various metal-based homogenous and heterogeneous catalyst systems .


Molecular Structure Analysis

The molecular structure of 3-Cyanocoumarin consists of a benzopyran core with a cyano group attached to the 3rd carbon . The structure is planar, which allows for various non-covalent interactions, enhancing its solubility and binding ability .


Chemical Reactions Analysis

3-Cyanocoumarin can undergo various chemical reactions due to its versatile structure. For instance, it can react with 2-(polyfluoroalkyl)chromones to give a wide variety of functionalized benzo[c]coumarin derivatives . The reaction presumably proceeds by a tandem intermolecular Michael addition and subsequent intramolecular condensation between an intermediate enolate anion and cyano group .


Physical And Chemical Properties Analysis

3-Cyanocoumarin has a density of 1.3±0.1 g/cm3, a boiling point of 350.7±21.0 °C at 760 mmHg, and a flash point of 167.2±8.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Medicinal Chemistry

Coumarins, including 3-Cyanocoumarin, have a multifaceted chemical and pharmacological potential, making them significant as versatile natural derivatives in medicinal chemistry . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .

Neurodegenerative Diseases

Coumarins exhibit promising applications in the field of neurodegenerative diseases . Their unique chemical structure allows them to interact with various targets, potentially leading to therapeutic benefits.

Cancer Research

Coumarins are also being studied for their potential applications in cancer research . Their ability to interact with various biological targets could make them useful in the development of new cancer therapies.

Anti-inflammatory Applications

Coumarins, including 3-Cyanocoumarin, have shown anti-inflammatory properties . This makes them a subject of interest in the development of new anti-inflammatory drugs.

Antimicrobial Applications

Coumarins have demonstrated antimicrobial activities , which could lead to the development of new antimicrobial agents.

Synthesis of Other Compounds

The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications, introducing pertinent functional groups (such as fluorinated moieties) for medicinal chemistry scopes and facilitating the construction of cyclic systems . This makes 3-Cyanocoumarin a valuable compound in the synthesis of other complex molecules.

Green Syntheses

Innovative strategies to access 3-alkyl, 3-heteroaryl, 3-acetyl, and 3-nitro coumarins have been developed, including green syntheses, photo- and metal-catalyzed reactions, and multi-component approaches . This highlights the role of 3-Cyanocoumarin in the development of environmentally friendly chemical processes.

Cyclization Mechanisms

The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This reaction provides insights into different cyclization mechanisms, which is crucial for the development of efficient synthetic routes .

Future Directions

The synthesis of 3-Cyanocoumarin and its derivatives has become an interesting area of research over the last many years due to their wide range of biological activities . Future research may focus on the development of new synthetic methodologies to form different types of functional groups present in 3-Cyanocoumarin derivatives .

properties

IUPAC Name

2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJALQPLNMEDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164728
Record name 2H-1-Benzopyran-3-carbonitrile, 2-oxo-
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Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Cyanocoumarin

CAS RN

15119-34-3
Record name 3-Cyanocoumarin
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Record name 2H-1-Benzopyran-3-carbonitrile, 2-oxo-
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Record name 2H-1-Benzopyran-3-carbonitrile, 2-oxo-
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Record name 2-oxo-2H-chromene-3-carbonitrile
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Q & A

Q1: What are the common synthetic routes to 3-cyanocoumarins?

A1: Several methods exist for synthesizing 3-cyanocoumarins. A widely employed approach is the Knoevenagel condensation of salicylaldehydes with malononitrile. [, , ] This reaction can be performed using various catalysts, including ZrCl4 in ionic liquids [], iodine under thermal or microwave conditions [, ], and even under phase-transfer catalysis. [, ] Additionally, 3-cyanocoumarins can be synthesized from 3-ethoxycarbonyl or 3-acetylcoumarins through a reaction with cyanoacetylhydrazide derivatives involving pyrone ring opening and recyclization. []

Q2: Can you elaborate on the reactivity of 3-cyanocoumarin in the context of Diels-Alder reactions?

A2: 3-Cyanocoumarin, along with its hydroxy- and mesyl-substituted derivatives, can participate as dienophiles in Diels-Alder cycloadditions with methyl-1,3-butadienes. [] High pressure (11 kbar) is often employed to facilitate these reactions, leading to the formation of 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones in moderate to excellent yields. [] This methodology provides a route to valuable synthetic intermediates, including precursors to cannabinoids like Δ6-cis-cannabidiol (Δ6-cis-CBD). []

Q3: How can 3-cyanocoumarins be used to synthesize chromeno[3,4-c]pyridine derivatives?

A3: A copper(II) chloride catalyzed tandem reaction has been reported for the synthesis of chromeno[3,4-c]pyridine derivatives. [] This method uses Blaise reaction intermediates and 3-cyanocoumarins, proceeding through a sequence of Michael addition, intramolecular cyclization, and oxidative aromatization. [] The reaction exhibits good functional group tolerance and provides moderate to good yields. []

Q4: Does the presence of a substituent at the 4-position of 3-cyanocoumarin affect its reactivity?

A4: Yes, the presence of a substituent at the 4-position of 3-cyanocoumarin can significantly impact its reactivity. For example, while diazomethane readily alkylates 3-cyanocoumarin to yield 4-methyl-3-cyanocoumarin, the reaction with 3-acetylcoumarin is less efficient due to the steric hindrance posed by the acetyl group. [] Furthermore, 3-acetyl-5,7-dimethylcoumarin, bearing additional substituents, reacts with diazomethane to form a pyrazoline derivative instead of undergoing direct C-alkylation. []

Q5: Can 3-cyanocoumarin be transformed into other coumarin derivatives?

A5: Yes, 3-cyanocoumarins can be converted to 3-formylcoumarins by reduction using Raney nickel in formic acid. [] This method offers a facile and high-yielding route to 3-formylcoumarins, which are valuable intermediates for further synthetic transformations. []

Q6: What is known about the biological activity of 3-cyanocoumarin derivatives?

A6: 3-Cyanocoumarin derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and yeast. [] Notably, 3-cyanonaphthol[1,2-(e)]pyran-2-one and 3-cyanocoumarin exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. [] Furthermore, some 3-cyanocoumarins are being investigated as potential anticancer agents due to their ability to inhibit Axl tyrosine kinase. []

Q7: How does the structure of a 3-cyanocoumarin derivative relate to its activity as an Axl tyrosine kinase inhibitor?

A7: Studies have shown that specific structural features are crucial for the inhibitory activity of 3-cyanocoumarin derivatives against Axl tyrosine kinase. [] For instance, targeting the Ig1 domain of Axl, particularly the major binding pocket around Glu59 and the hydrophobic Ig1-Lg1 interface, appears promising for developing selective Axl inhibitors. [] Triazolopyridazine and 3-cyanocoumarin compounds targeting these regions have shown activity in human Axl reporter lines, highlighting their potential as anticancer therapeutics. []

Q8: What analytical techniques are commonly used to characterize 3-cyanocoumarin and its derivatives?

A8: Common techniques include nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) and infrared (IR) spectroscopy. [, , ] These techniques provide information on the structure and purity of the synthesized compounds.

Q9: How is computational chemistry used in research related to 3-cyanocoumarin?

A9: Computational methods, such as virtual screening and molecular docking, are being used to identify novel 3-cyanocoumarin derivatives with potential biological activity, specifically as Axl tyrosine kinase inhibitors. [] These approaches help predict the binding affinity and interactions of these compounds with their target proteins, guiding the design of more potent and selective inhibitors. []

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